3-Ethyl-2-methylheptane

Vue d'ensemble

Description

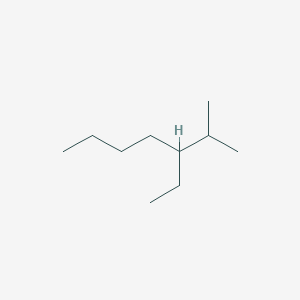

3-Ethyl-2-methylheptane is an organic compound belonging to the class of alkanes. It has the molecular formula C10H22 and a molecular weight of 142.2817 g/mol . This compound is a branched-chain alkane, characterized by the presence of an ethyl group and a methyl group attached to the heptane backbone. It is also known by its IUPAC name, 2-Methyl-3-ethylheptane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methylheptane can be achieved through various organic synthesis methods. One common approach is the alkylation of heptane with ethyl and methyl groups under controlled conditions. This process typically involves the use of strong acids or bases as catalysts to facilitate the alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process can enhance the yield and selectivity of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethyl-2-methylheptane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids under controlled conditions using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound into simpler alkanes using reducing agents like hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenation reactions can introduce halogen atoms into the compound, resulting in products like 3-Ethyl-2-methylheptyl chloride or bromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium or platinum)

Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or heat

Major Products Formed:

Oxidation: 3-Ethyl-2-methylheptanol, 3-Ethyl-2-methylheptanal, 3-Ethyl-2-methylheptanoic acid

Reduction: Simpler alkanes (e.g., heptane)

Substitution: 3-Ethyl-2-methylheptyl chloride, 3-Ethyl-2-methylheptyl bromide

Applications De Recherche Scientifique

3-Ethyl-2-methylheptane has several applications in scientific research, including:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

Biology: Studies on the metabolic pathways of alkanes often use this compound as a model compound to understand the enzymatic breakdown of branched alkanes.

Medicine: Research on the pharmacokinetics and pharmacodynamics of alkane derivatives may involve this compound to study its absorption, distribution, metabolism, and excretion in biological systems.

Industry: It is used as a solvent and intermediate in the synthesis of various chemical products, including lubricants and specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Ethyl-2-methylheptane involves its interaction with molecular targets and pathways in biological systems. As an alkane, it primarily undergoes metabolic oxidation by cytochrome P450 enzymes in the liver, leading to the formation of alcohols, aldehydes, and carboxylic acids. These metabolites can further participate in various biochemical pathways, contributing to the compound’s overall effects.

Comparaison Avec Des Composés Similaires

- 2-Methylheptane

- 3-Methylheptane

- 2-Ethylheptane

- 3-Ethylheptane

Comparison: 3-Ethyl-2-methylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles. For instance, the presence of both ethyl and methyl groups at specific positions on the heptane backbone can affect its solubility and interaction with other molecules.

Activité Biologique

3-Ethyl-2-methylheptane, with a molecular formula of and a molecular weight of 142.2817 g/mol, is an organic compound classified as an alkane. This compound has garnered interest in various fields, including biochemistry and toxicology, due to its metabolic pathways and potential biological effects. This article delves into the biological activity of this compound, highlighting its metabolism, toxicological implications, and relevant case studies.

Metabolic Pathways

This compound primarily undergoes metabolic oxidation in the liver, facilitated by cytochrome P450 enzymes. This process results in the formation of various metabolites, including alcohols, aldehydes, and carboxylic acids. The metabolic breakdown is crucial for understanding the compound's biological effects and potential toxicity.

Key Metabolites:

- 3-Ethyl-2-methylheptanol (alcohol)

- 3-Ethyl-2-methylheptanal (aldehyde)

- 3-Ethyl-2-methylheptanoic acid (carboxylic acid)

These metabolites can engage in various biochemical pathways, influencing physiological responses and potential toxicity.

Toxicological Implications

The inhalation or ingestion of alkanes like this compound can lead to significant health risks. Alkanes with a carbon chain length of approximately 5 to 16 are known to cause respiratory issues, including chemical pneumonia when aspirated into the lungs. This is due to their ability to dissolve lipids from cell membranes within the alveoli, leading to impaired gas exchange.

Health Risks Associated with Alkanes:

- Inhalation Risks: Can cause asphyxiation or immediate respiratory distress.

- Ingestion Risks: May lead to aspiration pneumonia and other pulmonary complications.

- Chronic Exposure: Long-term exposure can result in liver and kidney damage.

Case Studies

Several studies have examined the effects of alkanes on human health, particularly focusing on their toxicological profiles. For instance:

-

Study on Inhalation Toxicity:

- A research study indicated that inhaling vapors from hydrocarbons can lead to acute respiratory distress syndrome (ARDS) due to alveolar damage.

- The study highlighted that individuals exposed to high concentrations of alkanes experienced symptoms such as coughing, difficulty breathing, and chest pain.

-

Case Report on Aspiration Pneumonia:

- A clinical case reported a patient who developed aspiration pneumonia after ingesting gasoline containing various aliphatic hydrocarbons.

- The patient required intensive care treatment due to severe respiratory failure attributed to chemical lung injury.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds. The following table summarizes key physical properties and potential biological activities of selected alkanes:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Toxicological Profile |

|---|---|---|---|---|

| This compound | C10H22 | 142.2817 | 164 | Respiratory irritant; potential CNS depressant |

| 2-Methylheptane | C7H16 | 100.21 | 101 | Less toxic; primarily a mild irritant |

| Heptane | C7H16 | 100.21 | 98 | Moderate toxicity; CNS depressant |

| Octane | C8H18 | 114.23 | 125 | CNS depressant; flammable |

Propriétés

IUPAC Name |

3-ethyl-2-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-8-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMJCVVUYDKHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871231 | |

| Record name | 3-Ethyl-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14676-29-0 | |

| Record name | 3-Ethyl-2-methylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.